molecular formula C9H14N2O2 B13295604 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid

2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid

Cat. No.: B13295604
M. Wt: 182.22 g/mol
InChI Key: YHDIBJXDXLPIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid can be achieved through multi-component reactions. One common method involves the reaction of 4-hydroxy-2H-chromen-2-one with 1H-pyrazole-5-carbaldehydes and urea/thiourea in the presence of L-proline as a catalyst and ethanol as the solvent . This approach offers high yields, environmental compatibility, and mild reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and multi-component reactions are often employed to ensure efficient and sustainable synthesis. Industrial production would likely involve optimizing reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols.

Scientific Research Applications

2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2,4-dimethylpyrazol-3-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H14N2O2/c1-6-5-10-11(4)7(6)9(2,3)8(12)13/h5H,1-4H3,(H,12,13)

InChI Key

YHDIBJXDXLPIQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C(C)(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.